molecular formula C9H8Cl2N2O2 B11054685 Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]-

Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]-

Cat. No.: B11054685
M. Wt: 247.07 g/mol
InChI Key: ZOKHSMRSYFJUPI-UHFFFAOYSA-N
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Description

(1-CHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of both chloroethylidene and chlorophenyl groups, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-CHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE typically involves the reaction of appropriate amines with chloroethylidene compounds under controlled conditions. One common method involves the use of nBu4NI as a catalyst, which has been found to be effective in producing high yields . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1-CHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations and nucleophiles such as amines and thiols. The reactions are typically carried out under ambient conditions or with mild heating to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations and substituted derivatives of the original compound, which can have varied applications depending on the substituents introduced.

Scientific Research Applications

(1-CHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-CHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE involves its interaction with molecular targets through its chloro and carbamate groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its application. The exact pathways and targets are still under investigation, but its ability to form stable complexes with biological molecules is a key aspect of its activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1-CHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE include:

Uniqueness

What sets (1-CHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE apart is its unique combination of chloroethylidene and chlorophenyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of reactions and form stable complexes makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C9H8Cl2N2O2

Molecular Weight

247.07 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C9H8Cl2N2O2/c1-6(10)13-15-9(14)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H,12,14)

InChI Key

ZOKHSMRSYFJUPI-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=CC(=CC=C1)Cl)Cl

Origin of Product

United States

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